Cas no 2137692-99-8 (Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl-)
Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl-
-
- Inchi: 1S/C13H11ClFN/c1-9-7-10(5-6-16-9)13-11(8-14)3-2-4-12(13)15/h2-7H,8H2,1H3
- InChI Key: GBBDKXHGLVZRQT-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC(C2=C(F)C=CC=C2CCl)=C1
Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693224-0.05g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 0.05g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-693224-0.1g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 0.1g |
$1106.0 | 2023-03-10 | ||
| Enamine | EN300-693224-0.25g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 0.25g |
$1156.0 | 2023-03-10 | ||
| Enamine | EN300-693224-0.5g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 0.5g |
$1207.0 | 2023-03-10 | ||
| Enamine | EN300-693224-1.0g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-693224-2.5g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 2.5g |
$2464.0 | 2023-03-10 | ||
| Enamine | EN300-693224-5.0g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 5.0g |
$3645.0 | 2023-03-10 | ||
| Enamine | EN300-693224-10.0g |
4-[2-(chloromethyl)-6-fluorophenyl]-2-methylpyridine |
2137692-99-8 | 10.0g |
$5405.0 | 2023-03-10 |
Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl-
Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- (CAS No. 2137692-99-8): A Comprehensive Overview
Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- (CAS No. 2137692-99-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of innovative therapeutic agents. The presence of both fluorine and chloromethyl substituents in its molecular framework imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a pyridine core substituted with a 2-methyl group at the 2-position and a 6-fluorophenyl group linked to a chloromethyl moiety at the 4-position. This arrangement not only enhances its chemical versatility but also opens up numerous possibilities for further functionalization. The fluorine atom, known for its ability to influence metabolic stability and binding affinity, is particularly noteworthy in drug design. Its incorporation into pharmaceuticals often leads to improved pharmacokinetic properties, such as increased bioavailability and prolonged half-life.
In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their favorable pharmacological profiles. Pyridine derivatives with fluorine substituents have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The chloromethyl group further enhances the compound's utility as it can participate in nucleophilic addition reactions, allowing for the facile introduction of additional functional groups.
The synthesis of Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are commonly employed to construct the desired molecular framework. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and confirming its purity.
The compound's potential applications extend beyond pharmaceuticals into the realm of agrochemicals and materials science. Fluorinated pyridines are known to exhibit enhanced stability against environmental degradation, making them suitable for use in crop protection agents. Additionally, their unique electronic properties make them valuable precursors for developing advanced materials with applications in electronics and optoelectronics.
Recent research has highlighted the role of Pyridine derivatives in medicinal chemistry. For instance, studies have demonstrated that certain fluorinated pyridines can act as potent inhibitors of enzymes involved in disease pathways. The ability to fine-tune the electronic properties of these compounds through strategic substitution allows researchers to develop molecules with high selectivity and low toxicity. This has led to the discovery of novel drug candidates that are currently undergoing preclinical evaluation.
The development of new synthetic routes for Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- is an ongoing area of investigation. Researchers are exploring catalytic systems that can improve reaction efficiency while minimizing waste generation. Green chemistry principles are being integrated into synthetic protocols to ensure sustainability. For example, solvent-free reactions and microwave-assisted synthesis have been investigated as means to enhance reaction rates and yields.
The biological activity of Pyridine derivatives is often influenced by their solubility in biological media. The presence of polar functional groups like hydroxyl or amine can enhance water solubility, which is crucial for oral or injectable formulations. Conversely, lipophilic substituents may be introduced to improve membrane permeability for drugs targeting specific tissues or organs.
In conclusion, Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl- (CAS No. 2137692-99-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple industries, from medicine to materials science. Continued advancements in synthetic chemistry and medicinal chemistry will undoubtedly expand its utility and lead to new breakthroughs in drug discovery and material innovation.
2137692-99-8 (Pyridine, 4-[2-(chloromethyl)-6-fluorophenyl]-2-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)